Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)-

Description

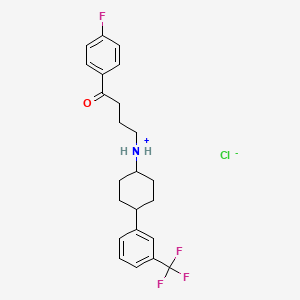

This compound is a fluorinated butyrophenone derivative characterized by a cyclohexylamino core substituted with a 3-(trifluoromethyl)phenyl (α,α,α-trifluoro-m-tolyl) group. Its stereochemistry is defined as (E)-configuration, distinguishing it from (Z)-isomers that exhibit distinct pharmacological profiles. The molecular formula is C₂₃H₂₅ClF₄NO, with a molecular weight of approximately 454.90 g/mol (exact value depends on isotopic composition). The hydrochloride salt form enhances solubility and bioavailability.

Structurally, the compound combines a butyrophenone backbone (a four-carbon ketone) with a 4-fluoro substituent on the aromatic ring and a cyclohexylamine moiety linked to the trifluoro-m-tolyl group. This design likely targets central nervous system (CNS) receptors, such as dopamine or serotonin receptors, given the structural similarities to antipsychotic butyrophenones like haloperidol .

Properties

CAS No. |

40504-41-4 |

|---|---|

Molecular Formula |

C23H26ClF4NO |

Molecular Weight |

443.9 g/mol |

IUPAC Name |

[4-(4-fluorophenyl)-4-oxobutyl]-[4-[3-(trifluoromethyl)phenyl]cyclohexyl]azanium;chloride |

InChI |

InChI=1S/C23H25F4NO.ClH/c24-20-10-6-17(7-11-20)22(29)5-2-14-28-21-12-8-16(9-13-21)18-3-1-4-19(15-18)23(25,26)27;/h1,3-4,6-7,10-11,15-16,21,28H,2,5,8-9,12-14H2;1H |

InChI Key |

QCJSHKVMMQPCKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC(=CC=C2)C(F)(F)F)[NH2+]CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological properties.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its activity and stability.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing or modifying functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological systems, particularly its binding to receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, especially in the treatment of psychiatric disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This modulation can lead to changes in mood, perception, and behavior, making it useful in treating psychiatric conditions .

Comparison with Similar Compounds

Pharmacological and Toxicological Comparisons

Structural-Activity Insights :

- The trifluoro-m-tolyl group enhances receptor binding affinity and lipophilicity, as seen in trifluperidol’s neuroleptic potency .

- (E)- vs. (Z)-stereochemistry : The (E)-configuration in the target compound may optimize spatial orientation for receptor interaction compared to (Z)-isomers .

- Cyclohexylamino vs. Piperidino: Cyclohexylamino derivatives (target compound) may exhibit different metabolic stability compared to piperidino-based drugs like moperone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.